molecular formula C12H8O4 B1582711 1,4-Naphthalenedicarboxylic acid CAS No. 605-70-9

1,4-Naphthalenedicarboxylic acid

Cat. No. B1582711
CAS RN: 605-70-9
M. Wt: 216.19 g/mol
InChI Key: ABMFBCRYHDZLRD-UHFFFAOYSA-N
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Description

1,4-Naphthalenedicarboxylic acid (1,4-NDC) is an organic compound with the formula C10H6O4. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. 1,4-NDC is a dicarboxylic acid that has been used in many scientific and industrial applications, including organic synthesis, analytical chemistry, and materials science.

Scientific Research Applications

Coordination Polymers and Network Structures

1,4-Naphthalenedicarboxylic acid (1,4-NDC) plays a crucial role in the synthesis of coordination polymers and network structures. It has been used in reactions with lanthanide(III) chloride to form coordination polymers that exhibit porous 3D networks. These networks are significant due to their photophysical and magnetic properties, as seen in studies involving europium and gadolinium (Zheng, Jin, Gao, & Lu, 2005). Additionally, 1,4-NDC has been employed in synthesizing metal naphthalenedicarboxylates with diverse architectures, highlighting its versatility in forming various structural motifs with potential applications in materials science (Jiang, Guo, Du, & Li, 2009).

Analytical Chemistry Applications

In analytical chemistry, 1,4-NDC has been characterized as a carrier electrolyte for the separation of organic anions by capillary zone electrophoresis with indirect UV detection. This application is particularly important for environmental monitoring, as demonstrated in the analysis of organic anions in ambient air (Dabek-Zlotorzynska & Dlouhy, 1994).

Photochemical and Solid-State Reactions

1,4-NDC has been a key component in photochemical and solid-state reactions. For instance, its co-crystallization with certain pyridyl ethylenes leads to discrete molecular solid-state assemblies capable of directing regiocontrolled photodimerization via single-crystal-to-single-crystal transformations (Varshney, Papaefstathiou, & MacGillivray, 2002). This process is of interest in the field of materials chemistry, particularly in the development of photoresponsive materials.

Renewable Resources and Biomass Valorization

1,4-NDC is also relevant in the context of renewable resources and biomass valorization. It has been synthesized from biomass-derived 2,5-furandicarboxylic acid via benzyne-cycloaddition and reductive aromatization. This approach diversifies the potential end uses of renewable terephthalic acid analogs and other furanics available from cellulose biorefineries (Serum, Selvakumar, Zimmermann, & Sibi, 2018).

Synthesis of Luminescent Materials

Recent research has explored the synthesis of inorganic–organic hybrid materials using 1,4-NDC. One such study reported the creation of a hybrid phosphomolybdate with 1,4-NDC that exhibits fluorescent emission at room temperature, which could be significant in the development of new luminescent materials (Huang-Fu, Chen, Yang, Bai, & Dang, 2015).

properties

IUPAC Name

naphthalene-1,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMFBCRYHDZLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060545
Record name 1,4-Naphthalenedicarboxylic acid
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Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Naphthalenedicarboxylic acid

CAS RN

605-70-9
Record name 1,4-Naphthalenedicarboxylic acid
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Record name 1,4-Naphthalenedicarboxylic acid
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Record name 1,4-Naphthalenedicarboxylic acid
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Record name 1,4-Naphthalenedicarboxylic acid
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Record name Naphthalene-1,4-dicarboxylic acid
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Record name 1,4-NAPHTHALENEDICARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

125.6 parts by weight of 4-bromo-1-naphthoic acid with a melting point of 219°-220° and 51 parts by weight of copper-(I) cyanide (67-71% copper) are introduced into 330 parts by weight of dimethylformamide. The mixture is then heated under reflux for 4 hours, whilst stirring, to 150°-160° C., whereby, after some time, the solid materials go into solution, but then the 4-cyano-1-naphthoic acid copper bromide complex is gradually precipitated. After cooling to about 100°, the reaction mixture is diluted with 330 parts by weight of water and stirred for approximately one hour at room temperature, and the precipitate is filtered off by suction and rinsed with about 400 parts by weight of water. The 4-cyanonaphthoic acid/copper bromide complex thus isolated is introduced into 550 parts by weight of 20% sodium hydroxide solution and heated under reflux for 5 hours. The mixture is then adjusted to pH 7.0-7.5 with about 220 parts by weight of concentrated hydrochloric acid, the solution is filtered off by suction from the copper oxide slurry deposited and this slurry is rinsed with about 500 parts by weight of water, in portions. The naphthalene-1,4-dicarboxylic acid is precipitated from the filtrate at pH 2 by the addition of about 100 parts by weight of concentrated hydrochloric acid, and the precipitate is filtered off under suction and is washed with water until free of chloride ions. After drying, 92 parts by weight of a practically colorless naphthalene-1,4-dicarboxylic acid with a melting point of 315°-320° are obtained.
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Synthesis routes and methods II

Procedure details

1.2 g of dimethyl naphthaline-1,4-dicarboxylate and 3 g of guanidine are dissolved in 10 ml of anhydrous isopropanol and the solution is boiled under reflux for 4 h. The solvent is removed in vacuo, the residue is slurried with water and the product is filtered off. 450 mg of naphthaline-1,4-dicarboxylic acid diguanidide are obtained; m.p.: 270° C. (Decomposition); Rf (acetone/water 10:1)=0.14; MS (FAB):299 (M+H)+.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
960
Citations
DS Raja, JH Luo, CT Yeh, YC Jiang, KF Hsu, CH Lin - CrystEngComm, 2014 - pubs.rsc.org
Six new alkali and alkaline earth metal coordination polymers based on rigid 1,4-naphthalenedicarboxylic acid (H2NDA), [Li(HNDA)(H2O)2] (1), [Na2(NDA)(DMF)] (2), [Mg2(NDA)2(H2O…
Number of citations: 49 pubs.rsc.org
YM Li, XF Li, YY Wu, DL Collins-Wildman… - Crystal Growth & …, 2018 - ACS Publications
Three novel compounds, [Ni 4 (1,4-ndc) 3 (OH) 2 (H 2 O) 2 ·2.5H 2 O] n (1), {[Mn 2 (1,4-ndc) 2 (OAc)](C 5 MIm)·0.5H 2 O} n (2), and {[Co 3 (1,4-ndc) 4 (H 2 O) 4 ](C 5 MIm) 2 ·2H 2 O} n (3)…
Number of citations: 16 pubs.acs.org
X Du, R Zhang, Q Li, S Cheng, Y Li, J Ru… - Journal of Organometallic …, 2021 - Elsevier
Seven organotin(IV) complexes, [(R 3 Sn) 2 L] n (R = Me 1, R = n-Bu 2), [(Ph 3 Sn) 2 L] (3), [(R 2 Sn) 2 L(μ 3 -O)] n (R = Me 4, R = n-Bu 5), [R 2 SnL(1,10-phen)] n (R = Me 6), [(R 2 SnCl) …
Number of citations: 13 www.sciencedirect.com
B Meng, Y Liu, Y Xing, X Wang, W Li - Inorganic Chemistry …, 2016 - Elsevier
A novel Zn(II)-cluster-based coordination polymer-namely, {[Zn 8 (μ 4 -O) 2 (1,4-ndc) 6 (DMF) 3 ]⋅ DMF} n (1) was synthesized using Zn(NO 3 ) 2 with 1,4-naphthalenedicarboxylic acid (…
Number of citations: 9 www.sciencedirect.com
B Tan, ZL Xie, ML Feng, B Hu, ZF Wu, XY Huang - Dalton Transactions, 2012 - pubs.rsc.org
Twelve isostructural rare earth metal–organic frameworks, namely, [Hmim][RE2Cl(1,4-NDC)3] (RE = La (1), Ce (2), Pr (3), Nd (4), Sm (5), Eu (6), Gd (7), Tb (8), Dy (9), Ho (10), Er (11), Y (…
Number of citations: 43 pubs.rsc.org
Y Xing, Y Liu, X Xue, X Wang, W Li - Journal of Molecular Structure, 2018 - Elsevier
Three new metal-organic coordination polymers, {[Mn 2 (1,4-NDC) 2 (C 2 H 5 OH) (DMF) (H 2 O)]·CH 3 OH} n (1), {[Mn(III)(1,4-NDC)(C 2 H 5 O)][Mn(II)(1,4-NDC)(DMF)(H 2 O)]} n (2) and …
Number of citations: 2 www.sciencedirect.com
VV Butova, AP Budnyk, AA Guda… - Crystal Growth & …, 2017 - ACS Publications
A zirconium metal–organic framework with UiO-66 topology was synthesized using a 1,4-naphthalenedicarboxylic acid (NDC) linker (UiO-66-NDC). From synchrotron powder X-ray …
Number of citations: 57 pubs.acs.org
LJ Fitzgerald, JC Gallucci, RE Gerkin - … Crystallographica Section B …, 1991 - scripts.iucr.org
(IUCr) Structure of 1,8-naphthalenedicarboxylic acid (naphthalic acid), C12H8O4: ring geometry and hydrogen-bonding effects Acta Crystallographica Section B Structural Science 0108…
Number of citations: 31 scripts.iucr.org
MO Barsukova, DG Samsonenko, VP Fedin - Journal of Structural …, 2020 - Springer
The interaction of terbium nitrate pentahydrate and 1,4-naphthalenedicarboxylic acid (H 2 ndc) in a solvent mixture under solvothermal conditions yields two new metal-organic …
Number of citations: 6 link.springer.com
L Zhao, J Qiao, X Shan, Y Cai… - MATERIALE …, 2021 - revmaterialeplastice.ro
In this work, biodegradable Poly (L-lactide)(PLLA) was modified through adding a new organic additive N, N'-bis (benzoyl) 1, 4-naphthalenedicarboxylic acid dihydrazide (NABH). A …
Number of citations: 2 revmaterialeplastice.ro

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